molecular formula C9H16O6 B14582393 3-Hydroxy-2,2-bis(hydroxymethyl)propyl 3-oxobutanoate CAS No. 61261-67-4

3-Hydroxy-2,2-bis(hydroxymethyl)propyl 3-oxobutanoate

Cat. No.: B14582393
CAS No.: 61261-67-4
M. Wt: 220.22 g/mol
InChI Key: PFXZYTRETUHDEC-UHFFFAOYSA-N
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Description

3-Hydroxy-2,2-bis(hydroxymethyl)propyl 3-oxobutanoate is an organic compound with a complex structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-2,2-bis(hydroxymethyl)propyl 3-oxobutanoate typically involves the esterification of 3-hydroxy-2,2-bis(hydroxymethyl)propanol with 3-oxobutanoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures the consistent quality of the compound.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-2,2-bis(hydroxymethyl)propyl 3-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The carbonyl group in the 3-oxobutanoate moiety can be reduced to form alcohols.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base such as pyridine.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of ethers or esters.

Scientific Research Applications

3-Hydroxy-2,2-bis(hydroxymethyl)propyl 3-oxobutanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Hydroxy-2,2-bis(hydroxymethyl)propyl 3-oxobutanoate involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and carbonyl groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors, influencing various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-Hydroxy-2,2-bis(hydroxymethyl)propyl octadecanoate
  • 3-Hydroxy-2,2-bis(hydroxymethyl)propyl oleate
  • 3-Hydroxy-2,2-bis(hydroxymethyl)propyl acrylate

Uniqueness

3-Hydroxy-2,2-bis(hydroxymethyl)propyl 3-oxobutanoate is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in various research and industrial contexts.

Properties

CAS No.

61261-67-4

Molecular Formula

C9H16O6

Molecular Weight

220.22 g/mol

IUPAC Name

[3-hydroxy-2,2-bis(hydroxymethyl)propyl] 3-oxobutanoate

InChI

InChI=1S/C9H16O6/c1-7(13)2-8(14)15-6-9(3-10,4-11)5-12/h10-12H,2-6H2,1H3

InChI Key

PFXZYTRETUHDEC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(=O)OCC(CO)(CO)CO

Origin of Product

United States

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